Methyl 3-cyclopropyl-1-(4-fluorophenyl)-6-(p-tolyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylate
Description
Methyl 3-cyclopropyl-1-(4-fluorophenyl)-6-(p-tolyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylate is a pyrazolo-pyridine derivative characterized by a cyclopropyl group at position 3, a 4-fluorophenyl substituent at position 1, and a p-tolyl (para-methylphenyl) group at position 5.
Properties
IUPAC Name |
methyl 3-cyclopropyl-1-(4-fluorophenyl)-6-(4-methylphenyl)pyrazolo[3,4-b]pyridine-4-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20FN3O2/c1-14-3-5-15(6-4-14)20-13-19(24(29)30-2)21-22(16-7-8-16)27-28(23(21)26-20)18-11-9-17(25)10-12-18/h3-6,9-13,16H,7-8H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BEMYQSPUCMTIHN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC3=C(C(=C2)C(=O)OC)C(=NN3C4=CC=C(C=C4)F)C5CC5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20FN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-cyclopropyl-1-(4-fluorophenyl)-6-(p-tolyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylate typically involves multi-step organic reactions. The process begins with the preparation of the pyrazolo[3,4-b]pyridine core, followed by the introduction of the cyclopropyl, fluorophenyl, and p-tolyl groups through various substitution reactions. Common reagents used in these reactions include organometallic reagents, halogenating agents, and catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to streamline the production process and reduce costs.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-cyclopropyl-1-(4-fluorophenyl)-6-(p-tolyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents to introduce functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions to replace specific atoms or groups with others.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substitution reagents: Halogenating agents, organometallic reagents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes.
Scientific Research Applications
Methyl 3-cyclopropyl-1-(4-fluorophenyl)-6-(p-tolyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylate has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored as a potential drug candidate for treating various diseases.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of Methyl 3-cyclopropyl-1-(4-fluorophenyl)-6-(p-tolyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to the desired biological effect. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Structural Analogs and Substitution Patterns
*Note: Molecular formula and weight for the target compound are inferred from analogs (e.g., ).
Key Trends and Functional Implications
Aromatic Groups (p-Tolyl, 4-Methoxyphenyl): Bulkier aromatic groups (p-tolyl in target compound, 4-methoxyphenyl in ) may improve binding affinity via π-π stacking but reduce solubility. The methoxy group in introduces polarity, balancing solubility and permeability. Heterocyclic Groups (Furan, Thiophene): Furan () and thiophene () substituents introduce heteroatoms that modulate electronic properties. Furan’s oxygen enhances hydrogen bonding, while thiophene’s sulfur may improve metabolic stability.
Impact of Fluorophenyl at Position 1: The 4-fluorophenyl group, common across analogs (), contributes to electronegativity and bioavailability.
Cyclopropyl at Position 3 : The cyclopropyl group (present in all analogs) introduces steric constraints and metabolic stability by resisting oxidative degradation, a feature critical for drug candidates .
Biological Activity
Methyl 3-cyclopropyl-1-(4-fluorophenyl)-6-(p-tolyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylate is a complex organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Compound Overview
Chemical Structure : The compound features a unique structure characterized by:
- A cyclopropyl group
- A fluorophenyl group
- A pyrazolo[3,4-b]pyridine core
This structural composition is significant for its interaction with biological targets, influencing its pharmacological properties.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The binding affinity and selectivity for these targets can lead to various therapeutic effects. Notably, the compound may modulate pathways involved in cancer proliferation and other diseases by inhibiting key signaling proteins.
Anticancer Activity
Research indicates that derivatives of pyrazolo[3,4-b]pyridines exhibit potent anticancer properties. The following table summarizes some of the key findings related to the anticancer activity of this compound:
These studies demonstrate that the compound exhibits significant cytotoxicity against various cancer cell lines at low micromolar concentrations.
Other Biological Activities
In addition to anticancer effects, this compound has shown promise in other areas:
- Antiviral Activity : Some studies suggest potential antiviral properties against specific viral strains.
- Antibacterial Properties : The compound has been evaluated for its ability to inhibit bacterial growth, indicating a broader spectrum of biological activity.
Case Studies
- In Vivo Evaluation : In a study involving an orthotopic breast cancer mouse model, the compound was shown to significantly inhibit tumor growth without systemic toxicity. This suggests a favorable therapeutic index and potential for further development as an anticancer agent .
- Structure-Activity Relationship (SAR) : Detailed SAR studies have identified critical substituents on the pyrazolo[3,4-b]pyridine scaffold that enhance biological activity. Modifications at specific positions have been linked to improved potency and selectivity for cancer cell lines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
